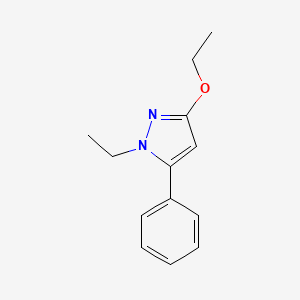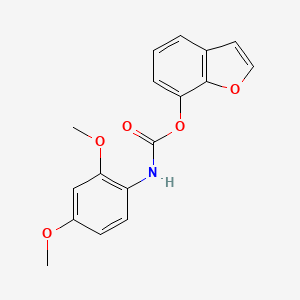
1-Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in the fields of medicinal chemistry and drug discovery . The unique structural features of benzofuran and its derivatives have made them a focal point in the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of benzofuran derivatives often utilizes microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is advantageous as it reduces reaction times and improves the overall efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-7-yl (2,4-dimethoxyphenyl)carboxylic acid, while reduction could produce benzofuran-7-yl (2,4-dimethoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparación Con Compuestos Similares
Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative used in photochemotherapy.
Angelicin: Known for its anti-inflammatory and anticancer properties.
Uniqueness: Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate stands out due to its unique combination of benzofuran and carbamate functionalities, which contribute to its diverse biological activities and potential therapeutic applications .
Propiedades
Número CAS |
94242-01-0 |
|---|---|
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
1-benzofuran-7-yl N-(2,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H15NO5/c1-20-12-6-7-13(15(10-12)21-2)18-17(19)23-14-5-3-4-11-8-9-22-16(11)14/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
GNPMZNNVIUZAJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2OC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



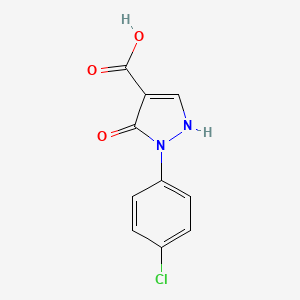
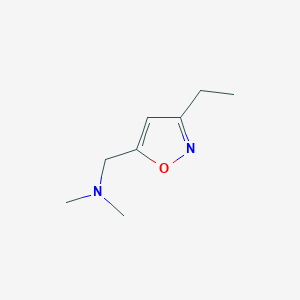

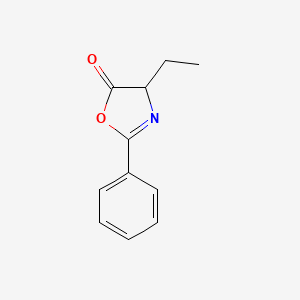
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

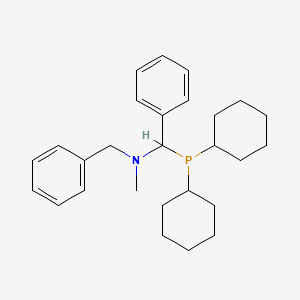
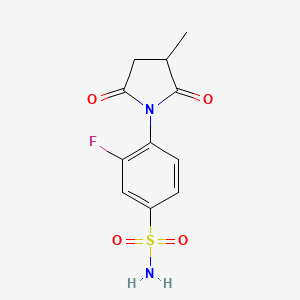

![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
